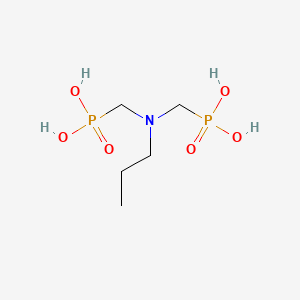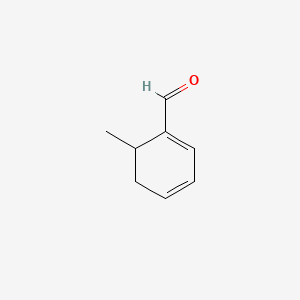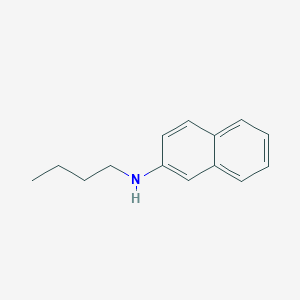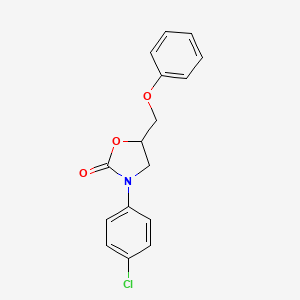
Bis(4-aminophenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-aminophenyl)mercury: is an organomercury compound characterized by the presence of two 4-aminophenyl groups bonded to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-aminophenyl)mercury typically involves the reaction of 4-aminophenyl derivatives with mercury salts. One common method includes the reaction of 4-aminophenyl chloride with mercury(II) acetate in an organic solvent under controlled temperature and pH conditions . The reaction proceeds through the formation of an intermediate complex, which is subsequently reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product. The use of automated reactors and continuous monitoring systems helps in optimizing the yield and minimizing the production of by-products .
化学反应分析
Types of Reactions: Bis(4-aminophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) complexes.
Reduction: Reduction reactions can lead to the formation of mercury(0) and the release of 4-aminophenyl groups.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) complexes and oxidized 4-aminophenyl derivatives.
Reduction: Mercury(0) and free 4-aminophenyl groups.
Substitution: Substituted this compound derivatives.
科学研究应用
Bis(4-aminophenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of advanced materials and as a component in certain industrial processes
作用机制
The mechanism of action of bis(4-aminophenyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of mercury, which has a high affinity for sulfur-containing groups . The binding of this compound to these molecular targets can disrupt normal cellular functions and pathways, leading to various biological effects .
相似化合物的比较
4-Aminophenylmercuric acetate: Similar in structure but contains an acetate group instead of a second 4-aminophenyl group.
Bis(4-aminophenyl)sulfone: Contains a sulfone group instead of mercury, leading to different chemical properties and applications.
Uniqueness: Bis(4-aminophenyl)mercury is unique due to the presence of mercury, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
6052-23-9 |
|---|---|
分子式 |
C12H12HgN2 |
分子量 |
384.83 g/mol |
IUPAC 名称 |
bis(4-aminophenyl)mercury |
InChI |
InChI=1S/2C6H6N.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H,7H2; |
InChI 键 |
BEJWOLVUQBRRIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)[Hg]C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
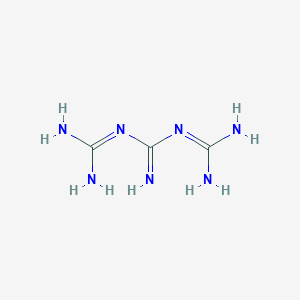

![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

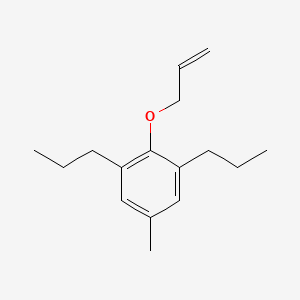
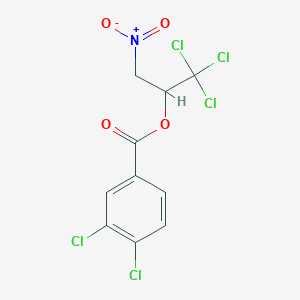
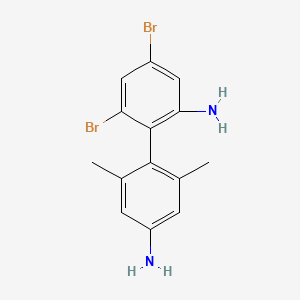
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
